

Trimeprazine Tartrate CAS number lookup

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Compound of Interest

Compound Name: Trimeprazine Tartrate

Cat. No.: B1683040

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An In-depth Technical Guide to **Trimeprazine Tartrate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimeprazine tartrate, also known as alimemazine tartrate, is a first-generation antihistamine of the phenothiazine chemical class.^{[1][2]} It is primarily recognized for its antipruritic (anti-itch) and sedative properties.^{[1][2]} This document provides a comprehensive overview of **Trimeprazine Tartrate**, including its chemical identity, mechanism of action, relevant signaling pathways, experimental protocols, and key quantitative data to support research and development activities.

Chemical and Physical Properties

- CAS Number: 4330-99-8^{[3][4][5][6]}
- Molecular Formula: $(C_{18}H_{22}N_2S)_2 \cdot C_4H_6O_6$ ^{[7][8]}
- Molecular Weight: 746.98 g/mol ^{[4][7][8]}
- Synonyms: Alimemazine tartrate, Temaril, Vallergan^{[1][4][7]}
- Appearance: A solid, crystalline substance.^{[3][7]}
- Solubility: Soluble in water, slightly soluble in alcohol.^[7]

Mechanism of Action

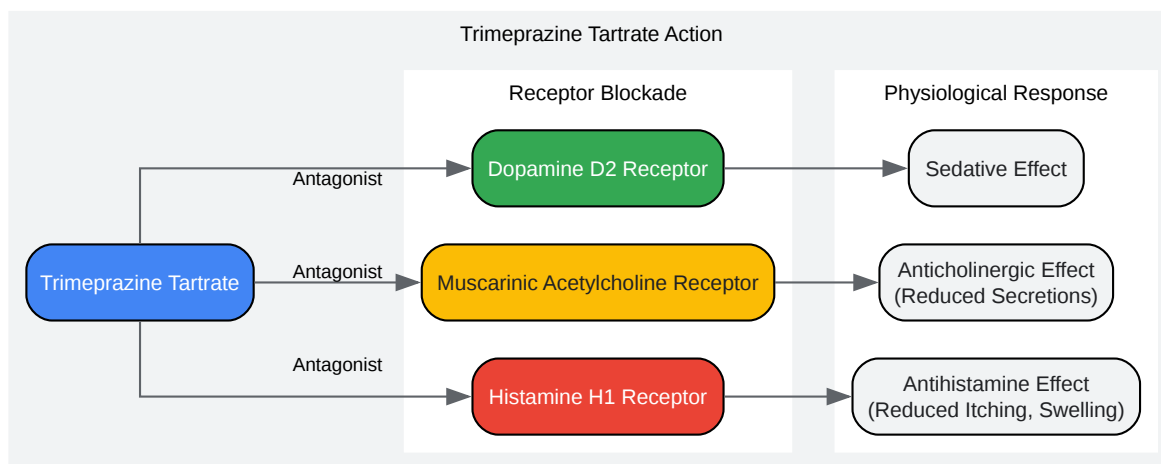
Trimeprazine tartrate's primary mechanism of action is the antagonism of the histamine H1 receptor.[1][3][9] By blocking these receptors, it inhibits the effects of histamine, a key mediator in allergic reactions, thereby reducing symptoms such as itching and swelling.[1][9]

In addition to its antihistaminergic activity, **trimeprazine tartrate** also exhibits:

- Anticholinergic effects: It acts as an antagonist at muscarinic acetylcholine receptors.[9]
- Dopamine receptor blockade: It has an impact on the central nervous system by blocking dopamine receptors, which contributes to its sedative effects.[1]

Signaling Pathways

The therapeutic and side effects of **Trimeprazine Tartrate** can be attributed to its interaction with several key signaling pathways.



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Caption: Primary Mechanism of Action of **Trimeprazine Tartrate**.

Recent studies have also indicated that **Trimeprazine Tartrate** can influence other signaling pathways. For instance, it has been shown to promote the phosphorylation of CREB and increase the concentration of insulin receptor substrate 2 (IRS2).[10]



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Caption: Influence of **Trimeprazine Tartrate** on CREB/IRS2 Signaling.

Quantitative Data

The following table summarizes key quantitative data for **Trimeprazine Tartrate** from various in vitro assays.

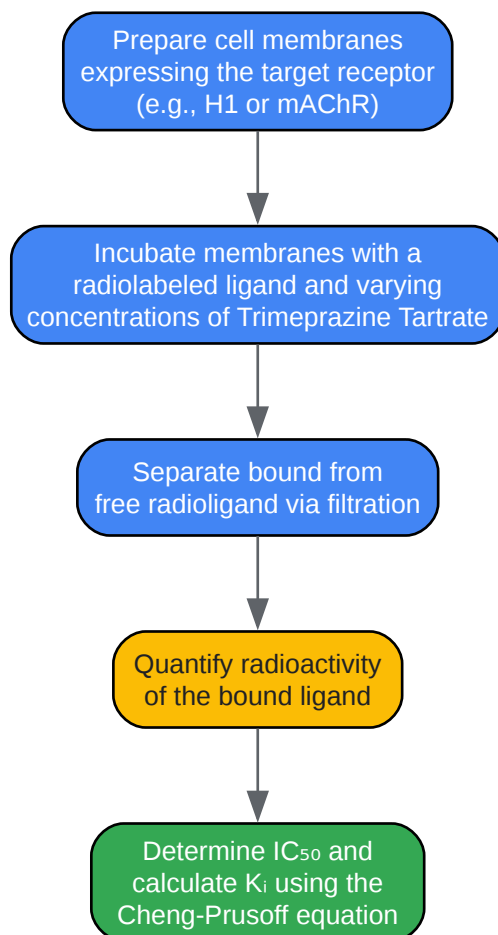
Parameter	Value	Assay Type	Reference
K _i (Histamine H1 Receptor)	0.72 nM	Radioligand Binding Assay	[3]
K _i (Muscarinic Acetylcholine Receptors)	38 nM	Radioligand Binding Assay	[3]
IC ₅₀ (Anti-IgE-induced Histamine Release)	19 nM	Isolated Human Lung Fragments	[3]
RC ₅₀ (Histamine Release Induction)	1.03 μM	Isolated Human Lung Fragments	[3]
EC ₅₀ (SARS-CoV-2 Replication Reduction)	1.76 μM	Vero E6 Cells	[3]
CC ₅₀ (Cytotoxicity)	19.73 μM	Vero E6 Cells	[3]

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

This protocol is a general representation for determining the binding affinity (K_i) of **Trimeprazine Tartrate** to histamine H1 and muscarinic acetylcholine receptors.

Experimental Workflow: Radioligand Binding Assay



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Caption: Workflow for Radioligand Binding Assay.

Methodology:

- Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., histamine H1 or muscarinic acetylcholine receptors) are prepared from cultured cells or tissue homogenates.

- Incubation: The membranes are incubated with a known concentration of a specific radiolabeled ligand (e.g., [^3H]pyrilamine for H1 receptors) and a range of concentrations of **Trimeprazine Tartrate**.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: The concentration of **Trimeprazine Tartrate** that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The inhibition constant (K_i) is then calculated using the Cheng-Prusoff equation.

Thin-Layer Chromatographic (TLC) Identification Test

This protocol provides a method for the identification of **Trimeprazine Tartrate**.[\[11\]](#)

Methodology:

- Standard Solution Preparation: A standard solution of USP **Trimeprazine Tartrate** RS is prepared in methanol at a concentration of approximately 1.2 mg/mL.[\[11\]](#)
- Test Solution Preparation: A solution of the test sample is prepared in methanol at the same concentration as the Standard Solution.[\[11\]](#)
- TLC Plate: A suitable thin-layer chromatographic plate is used.
- Application: 5 μL of both the Standard Solution and the Test Solution are applied to the plate.[\[11\]](#)
- Solvent System: The developing solvent system consists of a mixture of 0.15 mL of ammonium hydroxide and 100 mL of acetone.[\[11\]](#)
- Development: The plate is developed in a suitable chromatographic chamber until the solvent front has moved an appropriate distance.
- Visualization: The spots are located by lightly spraying with an iodoplatinic acid solution.[\[11\]](#)

- Analysis: The R_f value of the principal spot from the Test Solution should correspond to that of the Standard Solution.[11]

Conclusion

Trimeprazine Tartrate is a well-characterized phenothiazine derivative with potent antihistaminergic, anticholinergic, and sedative properties. Its primary mechanism of action through histamine H1 receptor antagonism is well-established, and emerging research suggests its involvement in other signaling pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound.

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